[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride
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Overview
Description
[(1R,2R,4S,5S)-4-Amino-2-bicyclo[310]hexanyl]methanol;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a bicyclic compound featuring a hexane ring fused with a cyclopropane ring, and it contains an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can yield a variety of amino derivatives.
Scientific Research Applications
[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various chemical interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride can be compared with other similar compounds, such as:
Aminocyclopentitols: These compounds also contain an amino group and a bicyclic structure, but they differ in the specific arrangement of the rings and functional groups.
Bicyclo[3.1.0]hexanes: These compounds share the same bicyclic hexane-cyclopropane structure but may lack the amino or hydroxymethyl groups.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1R,2R,4S,5S)-4-amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-1-4(3-9)5-2-6(5)7;/h4-7,9H,1-3,8H2;1H/t4-,5-,6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVKFRGMIITOY-ZBIYOWHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2CC2C1N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2C[C@@H]2[C@H]1N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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